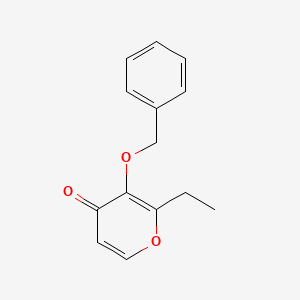

3-Benzyloxy-2-ethyl-4-pyrone

Description

Structural Classification within the 4-Pyrone Heterocycle Family

3-Benzyloxy-2-ethyl-4-pyrone is classified as a substituted 4-pyrone. The foundational structure, 4-pyrone (also known as γ-pyrone or 4H-pyran-4-one), is a six-membered unsaturated heterocyclic ring containing one oxygen atom and a ketone group at the fourth position. gla.ac.uk The structure of this compound is distinguished by specific functional groups attached to this core:

A benzyloxy group (-OCH₂C₆H₅) at the C3 position.

An ethyl group (-CH₂CH₃) at the C2 position.

This compound is systematically named 3-(Benzyloxy)-2-ethyl-4H-pyran-4-one. Its structure is derived from the natural product analogue ethyl maltol (B134687), where the hydroxyl group at C3 is protected by a benzyl (B1604629) group. bch.rotcichemicals.com This protection strategy is a common tactic in organic synthesis to prevent the acidic hydroxyl proton from interfering with subsequent reaction steps.

Table 1: Physicochemical Properties of this compound This interactive table summarizes key properties of the compound.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₄O₃ | Calculated |

| Melting Point | 23-24 °C | bch.ro |

| Appearance | Solid | bch.ro |

Historical Perspectives on 4-Pyrone Synthesis and Reactivity

The chemistry of 4-pyrones has a rich history, rooted in the study of natural products. Compounds like kojic acid and maltol, which are 3-hydroxy-4-pyrones, are naturally occurring and have been known for their use in food and cosmetics. tandfonline.comoup.comchemicalbook.com These readily available natural pyrones have historically served as convenient starting materials for the synthesis of a wide array of derivatives. oup.com

The synthesis of 4-pyrones can be broadly categorized into two approaches: modification of existing pyrones (like maltol) or de novo synthesis from acyclic precursors. mdpi.com A common synthetic route to compounds like this compound involves the benzylation of the hydroxyl group of the corresponding 3-hydroxy-4-pyrone (ethyl maltol in this case). bch.ro

A key aspect of 4-pyrone reactivity is the susceptibility of the ring to be opened by nucleophiles. mdpi.comnih.gov This reactivity is central to their use as synthetic intermediates. For instance, reaction with primary amines can lead to a ring-opening and subsequent ring-closure (ANRORC) mechanism, yielding substituted 4-pyridinones. bch.ro This transformation is a cornerstone of the synthetic utility of the 4-pyrone scaffold.

Overview of Academic Research Trajectories for 3-Benzyloxy-4-pyrone Derivatives

While specific academic literature on this compound is sparse, extensive research on its close structural analog, 3-benzyloxy-2-methyl-4-pyrone (derived from maltol), provides significant insight into the potential applications and research directions for this class of compounds. The primary research trajectory involves using these molecules as intermediates for the synthesis of 3-hydroxy-4-pyridinones (HOPOs). mdpi.comgoogle.com

The synthesis proceeds by reacting the 3-benzyloxy-4-pyrone with a primary amine, which displaces the ring oxygen to form a pyridinone. nih.govresearchgate.net The benzyl group is then removed, typically via catalytic hydrogenation, to reveal the 3-hydroxy-4-pyridinone. mdpi.com These HOPO compounds are powerful bidentate chelators for hard metal ions, particularly iron(III), and have been extensively investigated for various medicinal purposes. google.comresearchgate.net

Another significant research avenue is the functionalization of the substituent at the C2 position. For example, the methyl group of 3-benzyloxy-2-methyl-4-pyrone can be oxidized enzymatically to an alcohol and further to an aldehyde or a carboxylic acid. tandfonline.com This creates new functional handles for further synthetic modifications, potentially expanding the diversity of accessible molecules. tandfonline.comgoogle.com Research has also focused on synthesizing various derivatives from these pyrone precursors to evaluate their potential as antimalarial and antiproliferative agents. nih.govmui.ac.irresearchgate.net

Table 2: Research Applications of 3-Benzyloxy-4-pyrone Derivatives This interactive table highlights the main research areas for this class of compounds.

| Research Area | Application/Significance | Key Precursor |

|---|---|---|

| Medicinal Chemistry | Synthesis of 3-hydroxy-4-pyridinone (HOPO) metal chelators. mdpi.comgoogle.comresearchgate.net | 3-Benzyloxy-2-methyl-4-pyrone |

| Antiparasitic Agents | Development of compounds with antimalarial activity. nih.govresearchgate.net | 3-Benzyloxy-2-methyl-4-pyrone |

| Anticancer Research | Investigation of derivatives for antiproliferative effects. nih.govmui.ac.ir | 3-Benzyloxy-2-methyl-4-pyrone |

| Biotransformations | Enzymatic oxidation to produce valuable carboxylic acid derivatives. tandfonline.com | 3-Benzyloxy-2-methyl-4-pyrone |

| Organic Synthesis | Used as versatile intermediates for heterocyclic synthesis. ontosight.aibch.ro | 3-Benzyloxy-2-methyl-4-pyrone |

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

111782-87-7 |

|---|---|

Formule moléculaire |

C14H14O3 |

Poids moléculaire |

230.26 g/mol |

Nom IUPAC |

2-ethyl-3-phenylmethoxypyran-4-one |

InChI |

InChI=1S/C14H14O3/c1-2-13-14(12(15)8-9-16-13)17-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 |

Clé InChI |

PPUKUGYJPWUOQF-UHFFFAOYSA-N |

SMILES canonique |

CCC1=C(C(=O)C=CO1)OCC2=CC=CC=C2 |

Origine du produit |

United States |

Advanced Synthetic Strategies for 3 Benzyloxy 2 Ethyl 4 Pyrone and Analogues

Retrosynthetic Analysis and Key Precursors

A critical first step in devising a synthetic route is retrosynthetic analysis, which involves breaking down the target molecule into simpler, commercially available starting materials. For 3-benzyloxy-2-ethyl-4-pyrone, this analysis points to two primary precursor categories: 3-hydroxy-4-pyrones and derivatives of maltol (B134687).

Derivatization of 3-Hydroxy-4-Pyrones (e.g., 3-Hydroxy-2-ethyl-4-pyrone)

The most direct synthetic route to this compound involves the derivatization of 3-hydroxy-2-ethyl-4-pyrone, also known as ethyl maltol. lookchem.comnih.govtcichemicals.com This approach focuses on the protection of the hydroxyl group at the C3 position with a benzyl (B1604629) group.

The key transformation is an O-alkylation reaction. Typically, this is achieved by treating 3-hydroxy-2-ethyl-4-pyrone with a benzyl halide, such as benzyl bromide, in the presence of a base. lookchem.com The base deprotonates the acidic hydroxyl group, forming an alkoxide that then acts as a nucleophile, attacking the benzylic carbon and displacing the halide to form the desired ether linkage. A high yield of 98% has been reported for this specific conversion. lookchem.com This method is also applicable to the synthesis of other 3-benzyloxy-4-pyrone derivatives from their corresponding 3-hydroxy precursors. nih.govchemicalbook.comgoogle.com

Table 1: Key Reagents for Benzylation of 3-Hydroxy-2-ethyl-4-pyrone

| Role | Reagent | Purpose |

| Starting Material | 3-Hydroxy-2-ethyl-4-pyrone | Provides the core pyrone structure with a hydroxyl group for derivatization. |

| Alkylating Agent | Benzyl bromide | Introduces the benzyl protecting group. |

| Base | e.g., Potassium Carbonate | Deprotonates the hydroxyl group to facilitate nucleophilic attack. |

| Solvent | e.g., Acetone, Dichloromethane (B109758) | Provides the reaction medium. |

Utilizing Maltol (3-Hydroxy-2-methyl-4-pyrone) and its Derivatives as Starting Materials for 3-Benzyloxy-2-Methyl-4-Pyrone Analogues

Maltol (3-hydroxy-2-methyl-4-pyrone) is a naturally occurring and readily available compound that serves as a versatile starting material for the synthesis of various 4-pyrone analogues, including 3-benzyloxy-2-methyl-4-pyrone. nih.govresearchgate.netsigmaaldrich.comnih.govscispace.comnih.govnih.gov The synthetic logic is similar to that for the ethyl analogue, involving the benzylation of the 3-hydroxy group. nih.govgoogle.com

Maltol's utility extends beyond being a simple precursor. Its derivatives can be used to create a wide array of structurally diverse compounds. nih.gov For instance, maltol-derived ligands have been developed for their coordination properties with metal ions, finding potential applications in the development of new drugs. nih.gov The synthesis of these complex ligands often begins with the modification of the maltol scaffold, highlighting its importance as a foundational building block in medicinal chemistry. nih.govubc.ca The preparation of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) from maltol further illustrates the synthetic versatility of this starting material. nih.govresearchgate.net

Convergent and Divergent Synthetic Pathways to the 4-Pyrone Core

While derivatization of existing pyrones is a straightforward approach, the de novo construction of the 4-pyrone core offers greater flexibility for creating a wider range of analogues. Both convergent and divergent strategies are employed, allowing for the efficient assembly of the heterocyclic ring from simpler acyclic precursors. nih.govacs.orgnih.gov

Cyclization of Carbonyl Compounds

A common and biomimetic strategy for synthesizing the 4-pyrone ring is through the cyclization of 1,3,5-tricarbonyl compounds or their equivalents. mdpi.com This method often involves a condensation reaction followed by an intramolecular cyclization and dehydration. For example, the reaction of a β-keto ester with an acid chloride can lead to a tricarbonyl intermediate that subsequently cyclizes to form the 4-pyrone ring. mdpi.com

Another approach involves the reaction of a hydroxy or unsaturated ketone with a formate (B1220265) ester in a basic medium, followed by cyclization in an acidic medium and subsequent oxidation to yield the 2-alkyl-3-hydroxy-4-pyrone. google.com The cyclization of ketene (B1206846) dithioacetals with acyl chlorides also presents a formal [4+2] pathway to γ-pyrones. acs.org

Table 2: Examples of Carbonyl Cyclization Strategies for Pyrone Synthesis

| Starting Materials | Key Steps | Product Type |

| Acetoacetic esters and aldehydes | Condensation, cyclization, oxidation | 4-hydroxy-2-pyrones |

| Hydroxy or unsaturated ketone and formate ester | Reaction in basic medium, acid-catalyzed cyclization, oxidation | 2-alkyl-3-hydroxy-4-pyrones |

| Ketene dithioacetals and acyl chlorides | Formal [4+2] cyclization | γ-pyrones |

TfOH-Promoted Nucleophilic Addition/Cyclization of Diynones

Triflic acid (TfOH) can promote the synthesis of 4-pyrones through a nucleophilic addition and cyclization cascade of diynones. While not explicitly detailed for this compound, this methodology represents a powerful tool for constructing the 4-pyrone core. The strong acidity of TfOH activates the alkyne functionalities of the diynone towards nucleophilic attack, initiating a series of reactions that culminate in the formation of the heterocyclic ring. This method is part of a broader class of alkyne cyclization reactions used for pyrone synthesis. mdpi.com

Palladium-Catalyzed Annulation Strategies

Palladium catalysis offers a versatile and efficient means of constructing the 4-pyrone ring through annulation reactions. acs.orgnih.gov These methods typically involve the coupling of two or more components in a single catalytic cycle to build the heterocyclic scaffold.

One notable strategy is the palladium-catalyzed annulation of internal alkynes. acs.org This approach can be used to synthesize a variety of substituted pyrones. Another powerful technique is the palladium-catalyzed [2+2+1] annulation of components like 3-iodochromones, bridged olefins, and a carbon monoxide source, which can be used to construct fused pyrone systems. rsc.org While direct application to this compound may require specific substrate design, these palladium-catalyzed methods provide a robust platform for the synthesis of complex pyrone-containing molecules. researchgate.netresearchgate.net

[3+3] Annulation Methods

[3+3] annulation reactions represent a convergent and efficient strategy for the construction of six-membered rings, including the 4-pyrone scaffold. nih.govresearchgate.netchemistryviews.org These methods typically involve the reaction of a three-carbon dielectrophile with a three-carbon dinucleophile. In the context of 4-pyrone synthesis, this can be envisioned through the reaction of a 1,3-dicarbonyl compound or its equivalent with a suitable three-carbon electrophilic partner.

One plausible [3+3] annulation approach towards the 2-ethyl-4-pyrone core involves the reaction of a β-ketoester, such as ethyl 3-oxopentanoate, with an α,β-unsaturated acyl chloride or a similar activated species. The initial Michael addition of the enolate of the β-ketoester to the unsaturated system, followed by an intramolecular cyclization and subsequent dehydration, would yield the desired 4-pyrone ring. The regioselectivity of the initial Michael addition is crucial for the successful formation of the target 2,3,6-trisubstituted 4-pyrone.

A general representation of a [3+3] annulation for 4-pyrone synthesis is depicted below:

| Reactant A (Dinucleophile) | Reactant B (Dielectrophile) | Catalyst/Conditions | Product |

| Ethyl 3-oxopentanoate | α,β-Unsaturated acyl chloride | Base (e.g., NaH, NaOEt) | 2-Ethyl-6-substituted-4-pyrone |

| 1,3-Diketone | Phosgene equivalent | Base | Substituted 4-pyrone |

While specific examples for the direct synthesis of this compound via this method are not extensively documented, the general principles of [3+3] annulation offer a viable and flexible route to variously substituted 4-pyrone analogues. organic-chemistry.org

Enamination of 2-Methyl-4-Pyrones

The functionalization of a pre-existing 2-methyl-4-pyrone ring at the methyl group provides a direct route to analogues of this compound. One such method is the enamination reaction with dimethylformamide dimethyl acetal (B89532) (DMF-DMA), which converts the active methyl group into a (dimethylamino)vinyl substituent. mdpi.comscirp.orgscirp.org This enamine can then serve as a versatile intermediate for further transformations.

The enamination of 2-methyl-4-pyrones is typically carried out by heating the substrate with DMF-DMA, often in the presence of a base like N-methylimidazole (NMI) to facilitate the reaction. mdpi.com The reactivity is sensitive to the nature of other substituents on the pyrone ring. For instance, the enamination of 2-methyl-6-phenyl-4-pyrone proceeds under optimized conditions to give the corresponding enamino-substituted pyrone in moderate yield. mdpi.com

| Substrate | Reagent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-(tert-butyl)-6-methyl-4H-pyran-4-one | DMF-DMA | NMI | 100 | - | 15 | mdpi.com |

| 2-methyl-6-phenyl-4-pyrone | DMF-DMA | - | Optimized | 12 | 53 | mdpi.com |

| 2-methyl-6-trifluoromethyl-4-pyrone | DMF-DMA | - | 120 | 5 | 12 | mdpi.com |

This strategy can be adapted for a 2-ethyl-4-pyrone precursor, where the resulting enamine at the 2-position could be further manipulated to introduce other functional groups or to extend the carbon chain.

Wittig Reactions for 2-Formyl-4-Pyrones

The Wittig reaction is a powerful tool for olefination, converting aldehydes and ketones into alkenes. wikipedia.orgorganic-chemistry.orglibretexts.orgmasterorganicchemistry.comlumenlearning.com In the synthesis of this compound analogues, a Wittig reaction on a 2-formyl-4-pyrone precursor can be employed to introduce the ethyl group or other alkenyl substituents at the C-2 position.

The synthesis would commence with the preparation of a 2-formyl-3-benzyloxy-4-pyrone. This aldehyde can then be reacted with a phosphonium (B103445) ylide, such as ethyltriphenylphosphorane (Ph3P=CHCH3), to generate the desired 2-alkenyl-4-pyrone. The stereochemistry of the resulting double bond is dependent on the nature of the ylide and the reaction conditions. Non-stabilized ylides, like the one derived from ethyltriphenylphosphonium bromide, typically favor the formation of the (Z)-alkene. organic-chemistry.org

A representative Wittig reaction is outlined below:

| Aldehyde | Wittig Reagent | Base | Solvent | Product |

| 2-Formyl-3-benzyloxy-4-pyrone | Ethyltriphenylphosphonium bromide | n-BuLi, NaH, or KHMDS | THF, DMSO | 3-Benzyloxy-2-(prop-1-en-1-yl)-4-pyrone |

Subsequent reduction of the double bond would then yield the target 2-ethyl substituent. This approach offers a high degree of flexibility for introducing various unsaturated and saturated side chains at the C-2 position.

Introduction and Functionalization of the Benzyloxy Moiety

Benzylation and Protection Strategies for Hydroxyl Groups

The introduction of the benzyloxy group at the C-3 position is a critical step in the synthesis of the target molecule. This is typically achieved by the benzylation of a 3-hydroxy-4-pyrone precursor, such as ethyl maltol (2-ethyl-3-hydroxy-4-pyrone). nih.govmedchemexpress.comtcichemicals.com The benzyl group not only serves as a key structural feature but also acts as a protecting group for the hydroxyl functionality during subsequent synthetic manipulations.

A common method for benzylation is the Williamson ether synthesis, where the hydroxyl group is deprotonated with a base to form an alkoxide, which then undergoes nucleophilic substitution with a benzyl halide (e.g., benzyl bromide or benzyl chloride). nih.gov

An alternative approach involves the reaction of maltol with benzyl chloride under alkaline conditions to prepare 3-O-benzyl maltol. google.com This method is straightforward and often provides high yields of the desired product.

| Substrate | Reagent | Base | Solvent | Yield (%) | Reference |

| Maltol | Benzyl chloride | Alkaline conditions | - | >70 | google.com |

| 4-Cyanophenol | Benzyl bromides | K2CO3 | Acetone | 92-99 | nih.gov |

The choice of base and solvent is crucial to optimize the reaction conditions and avoid side reactions.

Chemo- and Regioselective Functionalization at C-3 Position

The direct functionalization of the C-3 position of a preformed 4-pyrone ring can be challenging due to the electronic nature of the heterocyclic system. However, several strategies can be employed to achieve chemo- and regioselective C-3 functionalization. mdpi.comresearchgate.netacs.org

One approach involves the electrophilic substitution of an activated 4-pyrone. For instance, nitration of a 4-pyrone can lead to the introduction of a nitro group, which can then be reduced to an amino group and further modified. mdpi.com The regioselectivity of such substitutions is highly dependent on the existing substitution pattern of the pyrone ring.

Alternatively, a halogen atom can be introduced at the C-3 position, which can then participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This allows for the introduction of a wide range of carbon-based substituents at the C-3 position. nih.govmdpi.com

A plausible route to this compound could involve the synthesis of a 3-bromo-2-ethyl-4-pyrone intermediate, followed by a nucleophilic substitution with benzyl alcohol in the presence of a suitable base.

Stereoselective and Regioselective Introduction of the 2-Ethyl Substituent

The introduction of the ethyl group at the C-2 position with control over regioselectivity is a key aspect of the synthesis. When stereocenters are involved, stereoselective methods are required.

A common strategy for the synthesis of 2-alkyl-4-pyrones involves the condensation of a 1,3-dicarbonyl compound with an appropriate synthon already containing the desired alkyl group. For example, the reaction of a β-ketoester with an acyl chloride can be used to construct the 4-pyrone ring with the alkyl group at the C-2 position. researchgate.net

Another approach is the direct alkylation of a pre-formed 4-pyrone. This can be achieved by deprotonation at the C-2 position to form a nucleophilic species, which is then reacted with an ethyl halide. However, achieving regioselectivity in the deprotonation of unsymmetrically substituted 4-pyrones can be challenging.

For stereoselective synthesis, chiral auxiliaries or asymmetric catalysts can be employed. For instance, a chiral auxiliary attached to the pyrone precursor could direct the incoming ethyl group to a specific face of the molecule, leading to a single enantiomer of the product. While specific examples for the asymmetric synthesis of 2-ethyl-4-pyrones are not abundant in the literature, general principles of stereoselective synthesis can be applied. masterorganicchemistry.comrsc.org

| Method | Reactants | Key Features |

| Condensation | β-Ketoester, Ethyl-containing acyl chloride | Regiocontrolled formation of the pyrone ring |

| Alkylation | 4-Pyrone, Ethyl halide, Strong base | Direct introduction of the ethyl group |

| Asymmetric Synthesis | Chiral substrate, Ethylating agent | Enantioselective introduction of the ethyl group |

The development of efficient and selective methods for the synthesis of this compound and its analogues is an active area of research, with ongoing efforts to improve existing routes and discover novel synthetic transformations.

Modern and Sustainable Synthetic Methodologies

The evolution of synthetic chemistry is increasingly driven by the principles of sustainability and efficiency. For the synthesis of this compound and its analogues, modern methodologies are being explored to minimize environmental impact, reduce waste, and improve scalability. These approaches, rooted in green chemistry and advanced reactor technology, offer significant advantages over traditional batch processing.

Green Chemistry Approaches in Pyrone Synthesis

Green chemistry principles are central to the development of contemporary synthetic routes for pyrone derivatives. The focus is on minimizing the use of hazardous substances, employing renewable feedstocks, and designing energy-efficient processes. iosrjournals.org

A key objective of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. iosrjournals.org Solvent-free reaction conditions and mechanochemistry represent significant strides in this direction.

Mechanochemical synthesis, which involves inducing reactions by grinding solid reactants together, often in the absence of a solvent, is a promising green technique. beilstein-journals.org This method can lead to higher yields, shorter reaction times, and reduced waste. The acid-catalyzed condensation of an aldehyde and pyrrole (B145914) to form porphyrins via mechanochemical milling is an example of a successful solvent-free synthesis of a heterocyclic compound. beilstein-journals.org This principle can be extended to pyrone synthesis, where acid-catalyzed condensation reactions are common. By eliminating the need for bulk solvents during the reaction, mechanochemistry simplifies the process and significantly lessens the environmental footprint. beilstein-journals.org

Another approach involves microwave-assisted synthesis, which can often be performed under solvent-free conditions. This technique has been successfully applied to the synthesis of alkyl-substituted γ-pyrones from anhydrides and carboxylic acids, demonstrating its potential for creating pyrone rings efficiently and sustainably. nih.gov

Table 1: Comparison of Synthetic Approaches for Heterocyclic Compounds

| Feature | Traditional Synthesis | Mechanochemical Synthesis |

| Solvent Use | High (often chlorinated solvents) | None or minimal |

| Temperature | Often requires high temperatures | Room temperature |

| Reaction Time | Can be lengthy | Often significantly shorter |

| Environmental Impact | Higher due to solvent waste | Lower, aligns with green chemistry |

| Example Reaction | Porphyrin synthesis in chlorinated solvents | Solvent-free grinding for porphyrin synthesis beilstein-journals.org |

The development of advanced catalysts is a cornerstone of green chemistry, aiming to enhance reaction efficiency and reduce the need for stoichiometric reagents. iosrjournals.orgmdpi.com Nanocomposites, materials composed of nanoparticles dispersed in a matrix, are particularly promising in catalysis due to their high surface area and tunable properties. mdpi.com

Integrating biopolymers such as polysaccharides (e.g., cellulose, chitosan) and proteins into nanocomposite design creates catalysts that are not only effective but also biodegradable and derived from renewable resources. nih.gov These biopolymer-based nanocomposites can serve as supports for metallic or metal oxide nanoparticles, creating heterogeneous catalysts that are easily separated from the reaction mixture and can be reused. mdpi.comnih.gov

For instance, a g-C₃N₄/ZnO nanocomposite has been used for the photocatalytic degradation of organic compounds, showcasing the potential of nanocomposite catalysis. mdpi.com In the context of pyrone synthesis, biopolymer-derived nanocomposites could be designed to catalyze key reactions like cyclization or condensation. For example, acidic or basic functional groups could be incorporated into a chitosan-based nanocomposite to catalyze the intramolecular cyclization steps leading to the pyrone ring, offering a recyclable and sustainable alternative to traditional homogeneous catalysts.

Flow Chemistry Applications for Enhanced Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, has emerged as a superior alternative to traditional batch processing for many chemical syntheses. iosrjournals.org This technology offers precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, higher purity, and enhanced safety. beilstein-journals.org

The synthesis of 2-pyrone derivatives has been successfully translated to continuous flow systems, demonstrating the feasibility and benefits of this approach. rsc.orgvapourtec.com A notable example is the synthesis of a bio-sourced 2-pyrone from galactaric acid. In this process, the starting material is dissolved in a suitable solvent like DMSO, mixed with a base, and then pumped through a heated tubular reactor to facilitate the cyclization and formation of the pyrone ring. rsc.org

This method allows for a safe, scalable, and efficient production of pyrones. rsc.orgx-mol.com Researchers have optimized these flow processes by systematically varying parameters to maximize conversion and yield. rsc.org The use of renewable feedstocks like galactaric acid further enhances the sustainability of these protocols. researchgate.net Another successful application is the large-scale synthesis of 2-pyrone derivatives from furfuryl alcohol, which utilizes a continuous flow setup for the key Piancatelli rearrangement step. uni-regensburg.de

Table 2: Optimized Conditions for Continuous Flow Synthesis of a 2-Pyrone Derivative

| Parameter | Value | Purpose | Reference |

| Starting Material | Galactaric acid | Renewable feedstock | rsc.org |

| Reactor Type | 10 mL PFA tubular coil | Continuous processing | rsc.org |

| Temperature | 100 °C | To drive the reaction | rsc.org |

| Flow Rate | 150 µL/min | Control residence time | rsc.org |

| Residence Time | 67 minutes | Ensure complete conversion | rsc.org |

| Pressure | 4 bar (for decarboxylation step) | Control reaction environment | rsc.org |

Photocatalysis utilizes light to drive chemical reactions and has become a powerful tool in organic synthesis for accessing high-energy intermediates under mild conditions. princeton.edumdpi.com When combined with flow chemistry, the efficiency and scalability of photochemical reactions can be dramatically improved. pharmaron.com Flow reactors ensure uniform irradiation of the reaction mixture, overcoming the light-penetration issues that often plague large-scale batch photochemical reactions. princeton.edu

This synergy has been effectively demonstrated in reactions involving pyrone compounds. For example, the photochemical rearrangement of 2-pyrone to form a cyclobutene (B1205218) lactone was translated from a batch process to a continuous flow system. This transition resulted in a drastic reduction in reaction time and a significant increase in throughput. researchgate.net The use of flow systems also allows for better temperature control and safer handling of reactive intermediates. pharmaron.com The development of heterogeneous photocatalysts that can be packed into flow reactors further advances the sustainability of these processes by enabling catalyst recycling and simplifying product purification. beilstein-journals.org

Table 3: Comparison of Batch vs. Flow Photochemistry for 2-Pyrone Rearrangement

| Parameter | Batch Reaction | Flow Reaction | Improvement | Reference |

| Reaction Time | 24 hours | 10 minutes | >140x faster | researchgate.net |

| Throughput | 14-21 mg/hour | 144 mg/hour | ~7-10x higher | researchgate.net |

| Irradiation | Non-uniform | Uniform | Enhanced efficiency | princeton.eduresearchgate.net |

| Scalability | Limited | High | Suitable for production | pharmaron.com |

Non Biological Applications and Synthetic Utility of 3 Benzyloxy 2 Ethyl 4 Pyrone

Versatile Building Blocks in Complex Organic Synthesis

The 4-pyrone ring system, central to 3-Benzyloxy-2-ethyl-4-pyrone, is a privileged scaffold in organic synthesis. The presence of a carbonyl group, an enol ether moiety, and conjugated double bonds provides multiple reaction sites, making it an ideal starting point for creating a wide array of more complex molecules. The benzyl (B1604629) group offers the advantage of protecting the reactive 3-hydroxy position, allowing chemists to perform reactions on other parts of the molecule before deprotection.

Scaffolds for Diverse Heterocyclic Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy for generating collections of structurally diverse small molecules for high-throughput screening and drug discovery. nih.govnih.gov this compound is an excellent scaffold for DOS due to the inherent reactivity of the 4-pyrone ring. This ring can be transformed into a variety of other heterocyclic systems. ethernet.edu.et The pyrone core can undergo reactions with various nucleophiles, leading to the formation of different ring systems, thereby enabling the rapid generation of a library of compounds from a single, common starting material. nih.govmdpi.com For instance, reactions with different binucleophiles can yield fused heterocyclic structures, significantly expanding the chemical space accessible from this single precursor.

| Starting Scaffold | Reagent/Reaction Type | Resulting Heterocyclic Core |

| 4-Pyrone | Hydrazine (B178648) | Pyrazole (B372694) |

| 4-Pyrone | Hydroxylamine (B1172632) | Isoxazole (B147169) |

| 4-Pyrone | Guanidine | Pyrimidine lmaleidykla.lt |

| 4-Pyrone | Amidines | Pyrimidine |

| 4-Pyrone | o-Phenylenediamine | Benzimidazole mdpi.com |

This table illustrates potential heterocyclic transformations starting from a 4-pyrone scaffold like this compound, based on established chemical principles.

Precursors for Pyridinones and Related Azaheterocycles via Ring Remodeling

One of the most significant applications of 4-pyrones is their conversion into 4-pyridones and related nitrogen-containing heterocycles (azaheterocycles). This transformation typically occurs through a ring-opening and ring-closure mechanism, often referred to as an ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) reaction. When this compound is treated with a primary amine, the amine attacks the C2 or C6 position of the pyrone ring. This is followed by the opening of the pyran ring and subsequent cyclization with the elimination of water to form the more stable 4-pyridone ring system. mdpi.com This method is a robust and direct route to substituted pyridones, which are themselves important structural motifs in medicinal chemistry. The synthesis of 3-aryl-2-quinolones, which are nitrogen analogs of coumarins, can also be envisioned from related precursors. nih.gov

| Amine Nucleophile | Resulting Azaheterocycle Core |

| Ammonia | Pyridinone |

| Alkylamines | N-Alkyl-pyridinone |

| 2,2-Dimethoxyethylamine | N-Substituted Pyridinone mdpi.com |

| Hydrazine | N-Amino-pyridinone |

| Hydroxylamine | N-Hydroxy-pyridinone |

This table showcases the variety of azaheterocycles that can be synthesized via ring remodeling of a 4-pyrone with different nitrogen-based nucleophiles.

Strategic Intermediates in Multi-Step Total Synthesis

In the total synthesis of complex natural products, the use of protecting groups is essential to mask reactive functional groups while other parts of the molecule are being assembled. The benzyl group in this compound serves precisely this function, protecting the nucleophilic hydroxyl group of ethyl maltol (B134687). The tetrahydropyran-4-one skeleton is a common feature in numerous bioactive marine natural products. nih.gov The synthesis of these complex molecules often relies on strategic intermediates that allow for the controlled, stereoselective construction of the core structure. nih.govresearchgate.net this compound is an ideal strategic intermediate for synthesizing analogs of such natural products. After the complex carbon skeleton is assembled, the benzyl group can be easily removed under standard hydrogenolysis conditions to reveal the final hydroxyl group, a key feature for the biological activity of many pyranone-containing natural products. northwestern.edu

| Natural Product Family | Core Structure | Relevance of Pyrone Intermediate |

| Neopeltolide | Macrocycle with Tetrahydropyran | Serves as a key building block for the pyran ring. nih.gov |

| Okilactiomycin | Macrocycle with Tetrahydropyran | The pyranone motif is central to the synthetic strategy. nih.gov |

| Pironetin | Tetrahydropyran | A pyrone derivative is a key precursor in its stereoselective synthesis. researchgate.net |

| Flavonoids | Benzopyranone | The pyranone ring is the core of the flavonoid structure. nih.gov |

This table lists examples of natural product classes featuring a pyranone or related core, highlighting the strategic importance of intermediates like this compound in their synthesis.

Role in Multi-Component and Cascade Reactions

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. nih.gov These reactions are valued for their atom economy and ability to rapidly build molecular complexity. nih.gov The 4-pyrone scaffold of this compound can participate in MCRs, for example, in Knoevenagel-type condensations followed by Michael additions. nih.govsemanticscholar.org For instance, the reaction of this compound with an aldehyde and an active methylene (B1212753) compound like malononitrile (B47326) could lead to complex pyran-annulated heterocyclic systems. researchgate.netresearchgate.net

Cascade reactions, where a single event triggers a series of subsequent intramolecular reactions, are another area where this compound shows promise. A reaction initiated at one position of the pyrone ring could set off a cascade of cyclizations or rearrangements to form intricate polycyclic structures in one pot. nih.gov

| Component 1 | Component 2 | Component 3 | Potential Product |

| This compound | Aromatic Aldehyde | Malononitrile | Dihydropyrano[2,3-c]pyran derivative |

| This compound | Isatin | Malononitrile | Spiro-pyrano[2,3-c]pyrazole derivative semanticscholar.orgresearchgate.net |

| This compound | Aldehyde | Pyrazolone | Dihydropyrano[2,3-c]pyrazole derivative semanticscholar.org |

This table presents hypothetical multicomponent reactions involving a 4-pyrone core, demonstrating its potential for rapidly generating complex molecular scaffolds.

Applications in Functional Materials and Photophysics

Beyond its utility in synthetic methodology, the pyrone scaffold is also a component of functional organic materials, particularly those with interesting photophysical properties.

Development of Fluorescent and Luminescent Organic Materials

The 4-pyrone ring is a part of a conjugated system that can act as a chromophore. By modifying the substituents on the pyrone ring, it is possible to tune its electronic properties and, consequently, its absorption and emission of light. Research has shown that various 2-pyrone derivatives can exhibit fluorescence across the visible spectrum, from blue to red, in both solution and solid states. researchgate.net These materials are of interest for applications in organic light-emitting diodes (OLEDs). Similarly, reacting pyrones with other reagents can lead to highly fluorescent tricyclic compounds like pyrano[4,3-b]quinolizines. mdpi.com Derivatives of this compound could be synthesized to explore new fluorescent materials. The benzyloxy group itself can be functionalized or replaced with other electron-donating or electron-withdrawing groups to fine-tune the luminescent properties of the resulting molecules. Some pyrazoline derivatives, which can be synthesized from pyrone precursors, also exhibit significant luminescent properties. researchgate.net

| Pyrone Derivative Type | Observed Emission Color | Potential Application | Reference |

| Substituted 2-Pyrones | Blue, Green, Red | Organic EL Devices | researchgate.net |

| Pyrano[4,3-b]quinolizines | Blue to Green | Photosensitizers, Fluorescent Probes | mdpi.com |

| Pyrazoline derivatives | Violet | Luminescent Materials | researchgate.net |

This table summarizes the photophysical properties of different pyrone-derived structures found in the literature, suggesting the potential for developing new functional materials from this compound.

Utility in UV Filtration Technologies

The 4-pyrone ring is a key structural feature that imparts unique properties, including UV-Vis absorption. iosrjournals.org Many pyrone derivatives exhibit conjugation, a system of alternating single and double bonds, which leads to extended pi-electron delocalization. iosrjournals.org This characteristic is fundamental to their ability to absorb ultraviolet radiation. While specific research on this compound as a primary UV filter is not extensively documented in mainstream literature, the general class of pyrone and benzophenone (B1666685) derivatives, which share structural motifs, are well-established as effective UV absorbers. iosrjournals.orgnih.gov

Organic UV filters are classified based on their chemical scaffolds, with derivatives of benzophenone, cinnamic acid, and benzotriazole (B28993) being prominent examples. mdpi.com These molecules protect against UV damage by absorbing harmful rays. mdpi.com The benzophenone backbone, for instance, is common in a large group of UV filters used in sunscreens and as photostabilizers in coatings and agrochemicals. nih.gov The effectiveness of these compounds stems from their chemical structure, which allows for the absorption of UV energy. Given that the 4-pyrone scaffold also possesses inherent UV-absorbing capabilities due to its electronic structure, it represents a promising area for the development of new UV filtration agents. iosrjournals.org

Precursors for Electroluminescent Devices and Organic Light-Emitting Diodes (OLEDs)

The 4-pyrone scaffold is a valuable building block in the synthesis of advanced materials for electronic applications, including electroluminescent devices and OLEDs. The functionalization of 4-pyrones can create strong "push-pull" systems, where electron-donating and electron-withdrawing groups are paired within a molecule to tune its electronic and photophysical properties. mdpi.com This approach is crucial for developing materials that can efficiently emit light when an electric current is applied.

Research into conjugated 4-pyrone derivatives has revealed their potential as fluorophores. mdpi.com By introducing specific functional groups, such as an enamino moiety, the reactivity of the 4-pyrone molecule can be tailored for creating valuable dyes. mdpi.com These modified pyrones can exhibit significant photophysical properties, including large Stokes shifts (up to 204 nm) and good quantum yields (up to 28%), which are desirable characteristics for OLED emitters. mdpi.com The ability to modify the 4-pyrone ring without inducing ring-opening reactions provides a stable and convenient platform for designing novel 4-pyrone-based fluorophores for next-generation displays and lighting. mdpi.com

Components in Charge Transfer Dyes and Solar Cells

In the field of renewable energy, 4-pyrone derivatives are investigated for their potential use in dye-sensitized solar cells (DSSCs). The operational principle of DSSCs relies on a sensitizer (B1316253) dye that absorbs light and injects an electron into a semiconductor material, typically titanium dioxide (TiO₂). mdpi.com The efficiency of this process is heavily dependent on the dye's ability to facilitate intramolecular charge transfer (ICT). rsc.org

The donor-π-acceptor (D-π-A) design is a conventional and effective strategy for creating sensitizer dyes. rsc.org In this architecture, an electron-donor part of the molecule is connected to an electron-acceptor part through a π-conjugated bridge. The 4-pyrone structure can be integrated into such designs, serving as part of the conjugated system that facilitates the movement of charge upon light absorption. mdpi.comrsc.org Research on various organic dyes has shown that fused-ring thiophene (B33073) compounds and pyrazine-based sensitizers offer good charge transfer and light-harvesting properties. rsc.orgresearchgate.net The development of pyrone-based dyes with strong absorption in the visible and near-infrared regions is an active area of research aimed at improving the power conversion efficiency of DSSCs. rsc.orgrsc.org

| Property | Value | Significance in Application |

|---|---|---|

| Stokes Shift | Up to 204 nm | A large Stokes shift is beneficial for OLEDs as it minimizes self-absorption, leading to higher emission efficiency. |

| Fluorescence Quantum Yield | Up to 28% | Represents the efficiency of the light emission process. A higher quantum yield is desirable for brighter and more efficient OLEDs. |

Integration into Polymer Chemistry and Materials (related to 4-pyrone scaffolds)

The 4-pyrone scaffold is not only useful as a standalone molecule but also as a monomer or functional unit within polymers. The synthesis of pyrones has seen significant advancements, including methods like Claisen-Schmidt condensation and transition metal-catalyzed reactions, which facilitate the creation of diverse pyrone structures. iosrjournals.org These synthetic routes can be adapted to incorporate the pyrone ring into polymer chains.

The inclusion of pyrone units can impart specific properties to the resulting polymer. For example, the rigid and aromatic nature of the pyrone ring can enhance the thermal stability and mechanical strength of the material. Furthermore, the electronic properties of the pyrone scaffold can be exploited to create conductive polymers or polymers with specific optical properties, such as high refractive indices or nonlinear optical activity. The versatility in synthesizing pyrone derivatives allows for the creation of a wide range of polymers tailored for specialized applications in materials science, from advanced coatings to components in electronic devices. iosrjournals.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.